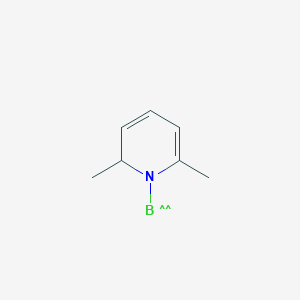

Borane-2,6-lutidine complex

描述

Borane-2,6-lutidine complex is a laboratory chemical used for the synthesis of substances . It has a molecular formula of C7H12BN and a molecular weight of 120.99 g/mol.

Synthesis Analysis

Borane complexes have been synthesized using various methods. For instance, phosphine-borane complexes can be synthesized using solid sodium borohydride as the borane source .Molecular Structure Analysis

The molecular structure of Borane-2,6-lutidine complex is represented by the formula C7H12BN.Chemical Reactions Analysis

Borane complexes are known for their broad applications in organic synthesis. They have been used in the reductive amination of aldehydes and ketones . They are also used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines .Physical And Chemical Properties Analysis

The introduction of borane clusters into polymeric frameworks not only improves the chemical and thermal stability of traditional polymers but also endows them with many specific properties, such as photoluminescence, chemical sensing, heat resistance, and boron neutron capture therapy .科学研究应用

Lewis Acidic Boron Reagents

- Scientific Field : Organometallic Chemistry .

- Application Summary : Borane-2,6-lutidine complex is used as a Lewis acidic boron reagent in catalytic reactions . It’s particularly useful in main-group chemistry, especially boron chemistry .

- Methods of Application : The complex is used in a variety of processes including borylation substitution and the addition of B-E across-bonds . It’s also used in the formation of Lewis acid complexes of unsaturated molecules like aldehydes, imines, alkynes, and alkenes .

- Results or Outcomes : The use of this complex has led to a multitude of novel discoveries in organometallic chemistry over the past 20 years . It has shown widespread applicability in a variety of chemistry .

Borane Clusters in Polymeric Frameworks

- Scientific Field : Polymer Chemistry and Materials Science .

- Application Summary : Borane-2,6-lutidine complex is used in the synthesis of borane cluster-containing polymers (BCCPs) .

- Methods of Application : The introduction of borane clusters into polymeric frameworks improves the chemical and thermal stability of traditional polymers . It also endows BCCPs with many specific properties .

- Results or Outcomes : BCCPs exhibit properties such as photoluminescence, chemical sensing, heat resistance, and boron neutron capture therapy .

Synthesis of Soluble Hindered Phosphine Ligands

- Scientific Field : Organic Chemistry .

- Application Summary : Borane-2,6-lutidine complex is used in the synthesis of soluble hindered phosphine ligands .

- Methods of Application : The complex is used in the formation of phosphine-borane complexes using solid sodium borohydride as the borane source .

- Results or Outcomes : The use of this complex has led to the synthesis of phosphine-borane complexes with high yields (80-100%) .

Heat Resistance Coating

- Scientific Field : Materials Science .

- Application Summary : Borane-2,6-lutidine complex is used in the synthesis of borane cluster-containing polymers (BCCPs) which can be used for heat resistance coating .

- Methods of Application : The introduction of borane clusters into polymeric frameworks not only improves the chemical and thermal stability of traditional polymers but also endows BCCPs with many specific properties, such as heat resistance .

- Results or Outcomes : BCCPs exhibit properties such as heat resistance .

Cancer Therapy Agent

- Scientific Field : Medical Science .

- Application Summary : Borane-2,6-lutidine complex is used in the synthesis of borane cluster-containing polymers (BCCPs) which can be used as a cancer therapy agent .

- Methods of Application : The introduction of borane clusters into polymeric frameworks not only improves the chemical and thermal stability of traditional polymers but also endows BCCPs with many specific properties, such as being a cancer therapy agent .

- Results or Outcomes : BCCPs exhibit properties such as being a cancer therapy agent .

安全和危害

未来方向

In the last two decades, boron-based catalysis has been gaining increasing traction in the field of organic synthesis. The use of halogenated triarylboranes as main group Lewis acid catalysts is an attractive strategy . It is expected that this field will continue to grow and unlock a plethora of unprecedented chemical transformations or improve the efficiency of existing reactions .

属性

InChI |

InChI=1S/C7H10BN/c1-6-4-3-5-7(2)9(6)8/h3-6H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJIFACXWRDRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]N1C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 24196801 | |

CAS RN |

3999-42-6 | |

| Record name | BORANE-2,6-LUTIDINE COMPLEX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

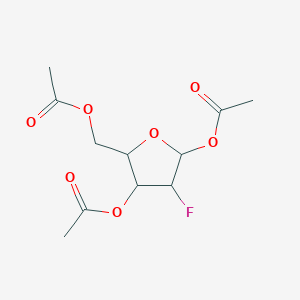

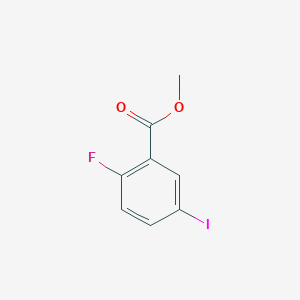

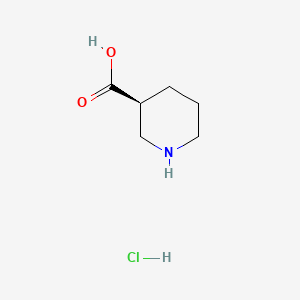

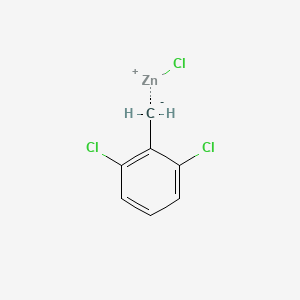

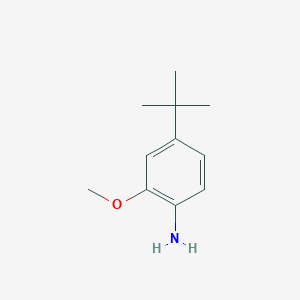

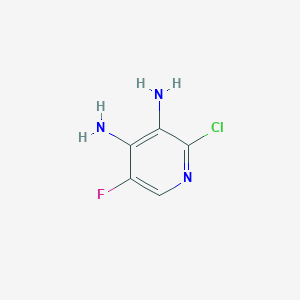

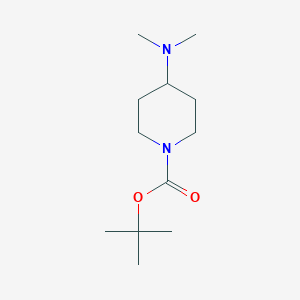

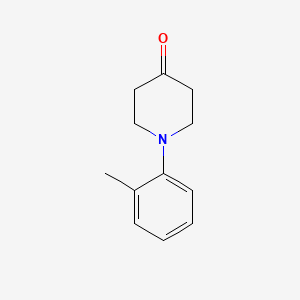

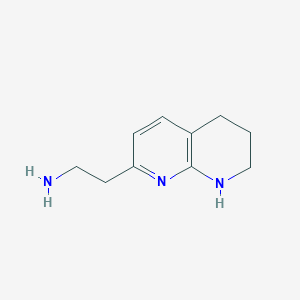

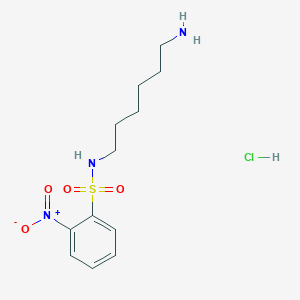

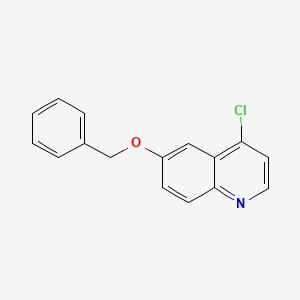

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)

![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)